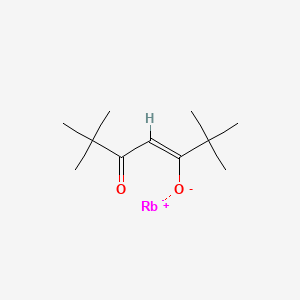

2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,6,6-Tetramethyl-3,5-heptanedione is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex .

Synthesis Analysis

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) (Cu(TMHD)2) was synthesized by the interaction of copper acetate hydrate with TMHD in methanol solution . Similarly, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium(II) (Ba(TMHD)2) was synthesized, and its structure was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy .Molecular Structure Analysis

The molecular structure of 2,2,6,6-Tetramethyl-3,5-heptanedione can be viewed using Java or Javascript .Chemical Reactions Analysis

2,2,6,6-Tetramethyl-3,5-heptanedione undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .Physical And Chemical Properties Analysis

2,2,6,6-Tetramethyl-3,5-heptanedione is a stable, anhydrous reagent. It has a refractive index of n20/D 1.459 (lit.), a boiling point of 72-73 °C/6 mmHg (lit.), and a density of 0.883 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis of Stable Lanthanide Complexes

“2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium” acts as a bidentate ligand that is pivotal in the synthesis of stable complexes with lanthanide ions . These complexes are essential in various fields, including luminescence studies and magnetic resonance imaging (MRI) contrast agents.

Catalyst in Organic Synthesis

This compound serves as an air-stable ligand for metal catalysts used in organic synthesis . It facilitates various reactions, including O-additions and C-additions, which are crucial in creating complex organic molecules.

Precursor for Metal Organic Chemical Vapor Deposition (MOCVD)

The metal complexes of “2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium” are widely used as precursors in MOCVD processes . This application is significant for the fabrication of semiconductor materials, such as thin films of precious metals.

Synthesis of α-Aryl-β-diketones

It is utilized in the synthesis of α-aryl-β-diketones, which are valuable intermediates in the production of pharmaceuticals and agrochemicals .

Formation of Dicyanamidobenzene-Bridged Diruthenium Complex

This compound is involved in the formation of a dicyanamidobenzene-bridged diruthenium complex, which has potential applications in electronics and catalysis .

Ancillary Ligand in Light-Emitting Complexes

It is used as an ancillary ligand in the synthesis of orange-emitting iridium (III) complexes . These complexes are important for the development of organic light-emitting diodes (OLEDs), which are used in display and lighting technologies.

Wirkmechanismus

Target of Action

It is known to act as a ligand in various reactions .

Mode of Action

2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium is a stable, anhydrous reagent that undergoes O-additions and C-additions . It acts as an air-stable ligand for metal catalysts , which means it can bind to a central metal atom to form a coordination complex.

Biochemical Pathways

It is known to serve as a substrate for heterocycles , which are compounds containing a closed ring of atoms, at least two of which are different.

Pharmacokinetics

Its physical properties such as boiling point (72-73 °c/6 mmhg) and density (0883 g/mL at 25 °C) are known .

Result of Action

It is used in the synthesis of α-aryl-β-diketones and as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .

Action Environment

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

rubidium(1+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2.Rb/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNZQYDNGOYIAK-CFYXSCKTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Rb+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[Rb+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19O2Rb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[cyclopenta[c][1,2]oxazole-4,2'-[1,3]dioxolane]](/img/structure/B573180.png)

![3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione](/img/structure/B573184.png)